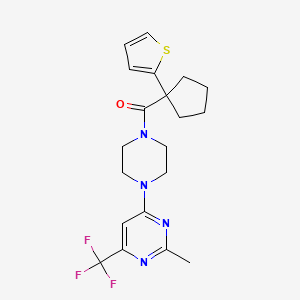

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4OS/c1-14-24-15(20(21,22)23)13-17(25-14)26-8-10-27(11-9-26)18(28)19(6-2-3-7-19)16-5-4-12-29-16/h4-5,12-13H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXJKTHHJBCYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, particularly focusing on its anticancer, antifungal, and insecticidal properties.

The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The IUPAC name reflects its complex structure, indicating the presence of a piperazine ring and a trifluoromethyl pyrimidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.4 g/mol |

| IUPAC Name | 4-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |

| InChI Key | FOKPTBXBENDTJE-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the piperazine derivative : Reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperazine.

- Coupling with cyclopentyl thiophene : Utilizing coupling agents to form the final methanone product.

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For example, compounds similar to our target have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro tests indicated that some derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin at concentrations around 5 µg/mL .

Antifungal Activity

The antifungal potential of trifluoromethyl pyrimidine derivatives has also been explored. In bioassays, certain compounds demonstrated effective inhibition against common fungal strains at concentrations of 500 µg/mL, suggesting a promising avenue for agricultural applications as fungicides .

Insecticidal Activity

Insecticidal assays have shown that this class of compounds can effectively target pests such as Spodoptera frugiperda (fall armyworm) and Mythimna separata (Asian armyworm). The corrected mortality rates were significantly higher than those observed in control groups treated with standard insecticides .

Case Studies

- Anticancer Study : A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds bearing the piperazine moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

- Antifungal and Insecticidal Evaluation : Another study evaluated the antifungal and insecticidal activities of various derivatives, showing promising results that could lead to the development of new agrochemicals .

The mechanism by which these compounds exert their biological effects is believed to involve:

- Enzyme inhibition : Binding to specific enzymes involved in cell proliferation or fungal growth.

- Receptor modulation : Interacting with cellular receptors that regulate apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone

- Key Differences: The pyrimidine ring is substituted with a 4-chloro-2-(trifluoromethyl)phenyl group instead of a cyclopentyl-thiophene moiety.

- Synthesis : Similar coupling reaction using triethylamine and ethylene dichloride, but with sulfonyl chloride intermediates .

Compound B : {4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}[2-(trifluoromethyl)phenyl]methanone

- Key Differences :

- The pyrimidine ring features a pyrazole substituent instead of trifluoromethyl, which may alter hydrogen-bonding interactions with biological targets.

- The aryl group is a 2-(trifluoromethyl)phenyl, differing from the thiophene-cyclopentyl group.

- Implications : Pyrazole groups can enhance binding to kinases or receptors requiring heterocyclic interactions .

Variations in the Aryl/Thiophene Moieties

Compound C : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1)

- Key Differences: A butanone linker replaces the methanone group, increasing flexibility. The thiophene is directly attached to the cyclopentane, whereas RTC1 links thiophene to a butanone chain.

- Synthesis : Utilizes arylpiperazine coupling with thiophene derivatives, highlighting the modularity of such synthetic routes .

Comparative Data Table

Research Findings and Implications

- Structural Insights : The target compound’s thiophene-cyclopentyl group may confer unique selectivity in drug-receptor interactions compared to phenyl or pyrazole analogs.

- Synthetic Flexibility : Modular design allows rapid exploration of substituent effects on bioactivity, as seen in Compounds A–C .

- Unresolved Questions: Limited data on the target compound’s specific biological targets (e.g., kinase inhibition, ferroptosis induction) necessitate further studies .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Key Steps : The synthesis typically involves coupling the pyrimidine-piperazine moiety to the thiophene-cyclopentylmethanone group via nucleophilic substitution or amide bond formation.

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct minimization .

- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

- Yield Improvement : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification .

Q. How should researchers characterize the compound’s structure and confirm purity?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring connectivity, pyrimidine substituents (e.g., CF₃ at C6), and thiophene cyclopentyl integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .

- Purity Assessment :

Q. What strategies are recommended for assessing solubility and stability in biological assays?

Methodological Answer:

- Solubility Screening :

- Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication or co-solvents (e.g., cyclodextrins) .

- Stability Profiling :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

- Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to assess electronic and steric effects .

- Biological Testing :

- Enzyme Inhibition Assays : Compare IC₅₀ values against kinases or GPCRs (e.g., via fluorescence polarization) .

- Cellular Uptake : Use radiolabeled analogs (³H/¹⁴C) to quantify membrane permeability .

- Computational Analysis : Perform DFT calculations to map electrostatic potential differences .

Q. What experimental approaches are suitable for identifying the compound’s mechanism of action?

Methodological Answer:

- Target Deconvolution :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

- Pathway Analysis :

- Phosphoproteomics : Quantify phosphorylation changes via LC-MS/MS after treatment .

Q. How can molecular docking studies be validated experimentally for this compound?

Methodological Answer:

- Docking Protocols :

- Use AutoDock Vina with crystal structures of suspected targets (e.g., PI3Kγ or 5-HT receptors) .

- Validate poses via mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Biophysical Validation :

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

- Troubleshooting Steps :

- Pharmacokinetic (PK) Studies :

- Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and half-life .

Q. What methodologies are recommended for studying degradation pathways under accelerated storage conditions?

Methodological Answer:

- Forced Degradation :

- Degradant Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.